2,3-Dihydroxypterodontic acid
Overview
Description
Mechanism of Action
Target of Action
It is known to interact with enzymes such as decarboxylases
Mode of Action
The compound’s interaction with its targets involves a complex process. For instance, it has been observed that 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao), an enzyme that shares structural similarities with 2,3-Dihydroxypterodontic acid, has a V-shaped tunnel through which the substrate travels in the enzyme . The side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions . This suggests that this compound may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It is known that the compound interacts with decarboxylases , which play a crucial role in various biochemical pathways, including amino acid, carbohydrate, and lipid metabolism
Result of Action
Given its interaction with decarboxylases , it can be hypothesized that the compound may influence processes such as decarboxylation and carboxylation, thereby affecting various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypterodontic acid typically involves the extraction from natural sources such as Pterodon emarginatus . The extraction process includes solvent extraction followed by purification steps like column chromatography to isolate the pure compound .
Industrial Production Methods: the extraction and purification processes used in laboratory settings can be scaled up for industrial purposes if needed .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypterodontic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2,3-Dihydroxypterodontic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,3-Dihydroxybenzoic acid
- 2,3-Dihydroxycinnamic acid
- 2,3-Dihydroxyphenylacetic acid
Comparison: 2,3-Dihydroxypterodontic acid is unique due to its specific bioactive properties and its natural occurrence in Pterodon emarginatus .
Properties
IUPAC Name |
2-[(2R,4aS,6R,7R,8R)-6,7-dihydroxy-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(14(18)19)10-4-5-15(3)7-12(16)13(17)9(2)11(15)6-10/h6,9-10,12-13,16-17H,1,4-5,7H2,2-3H3,(H,18,19)/t9-,10-,12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLUMTSGGLOUCH-WHLPLNIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC2(C1=CC(CC2)C(=C)C(=O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](C[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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